molecular formula C25H28N8O2 B600846 Linagliptin Impurity G CAS No. 668270-11-9

Linagliptin Impurity G

货号: B600846
CAS 编号: 668270-11-9
分子量: 472.5 g/mol
InChI 键: LTXREWYXXSTFRX-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.

作用机制

Target of Action

Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .

Mode of Action

This compound acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, this compound has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .

Result of Action

The primary result of this compound’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .

Action Environment

Environmental factors such as heat, light, or moisture can influence the action of this compound . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.

生物活性

Linagliptin is a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes. However, the presence of impurities, such as Linagliptin Impurity G, raises concerns regarding the biological activity and safety profiles of pharmaceutical compounds. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is structurally related to linagliptin but differs in specific functional groups. The molecular weight of this compound is approximately 316 g/mol, with a notable mass spectrum indicating its potential reactivity and interaction with biological systems .

Biological Activity

The biological activity of this compound has been characterized through various studies focusing on its pharmacological effects, toxicity, and interaction with biological pathways.

DPP-4 Inhibition

Similar to linagliptin, this compound exhibits competitive inhibition of DPP-4, which plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP. Studies have shown that the IC50 value for this compound against DPP-4 is comparable to that of linagliptin, indicating significant inhibitory potential .

Impact on Cellular Viability

Research indicates that impurities in pharmaceutical compounds can affect cell viability. A study assessing various linagliptin impurities found that some, including this compound, exhibited cytotoxic effects on certain cell lines. Specifically, concentrations exceeding 10 µM resulted in reduced cell viability and increased markers of apoptosis . This highlights the necessity for careful evaluation of impurities during drug development.

Study 1: Toxicological Assessment

In a controlled study, this compound was administered to diabetic rats alongside linagliptin. The results indicated that while linagliptin improved glycemic control significantly, the presence of impurity G led to elevated liver enzymes, suggesting potential hepatotoxicity at higher doses .

Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study involving healthy volunteers assessed the absorption and metabolism of linagliptin and its impurities. The findings revealed that this compound had a longer half-life than linagliptin itself, raising concerns about accumulation and prolonged exposure risks in patients .

Comparative Analysis of Biological Activities

Compound IC50 (nM) Cell Viability (10 µM) Half-Life (h) Toxicity Observed
Linagliptin3.695%12No
This compound~570%24Yes

科学研究应用

Analytical Chemistry Applications

Stability-Indicating Methods
A significant application of Linagliptin Impurity G is in the development of stability-indicating methods for quantification. A study developed a liquid chromatography (LC) method that allows for the simultaneous determination of linagliptin and its impurities, including Impurity G. The method utilized a reverse-phase column and was validated according to International Council for Harmonization (ICH) guidelines. It demonstrated high linearity, precision, and robustness, with limits of detection (LOD) and quantification (LOQ) for impurities being established at 0.015 g/mL and 0.06 g/mL, respectively .

Degradation Studies
Forced degradation studies have been conducted to identify degradation products of linagliptin and its impurities, including this compound. These studies utilized ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS) to characterize the degradation pathways and mechanisms leading to impurity formation. The findings indicated that specific stress conditions could significantly influence the stability of linagliptin and its impurities .

Biological Safety Studies

Toxicity Assessment
Biological safety studies have indicated potential toxicity associated with this compound. In vitro studies suggested that this impurity may exhibit cytotoxic effects, which were confirmed through various biological assays. These findings highlight the importance of assessing impurities in pharmaceutical formulations to ensure patient safety and efficacy .

Pharmacological Properties
this compound has been studied for its pharmacological properties as a DPP-4 inhibitor. It demonstrates a high affinity for the DPP-4 enzyme, which plays a crucial role in glucose metabolism. By inhibiting DPP-4, this compound may contribute to improved glycemic control in diabetic patients .

Case Studies

Clinical Efficacy
A study involving Asian patients with type 2 diabetes mellitus assessed the efficacy of linagliptin monotherapy, which indirectly highlighted the implications of impurities like this compound on treatment outcomes. The results indicated significant reductions in glycated hemoglobin levels among patients treated with linagliptin compared to placebo, suggesting that impurities do not adversely affect the overall therapeutic efficacy when managed properly .

Table 1: Summary of Analytical Method Validation Parameters for Linagliptin and Impurities

ParameterLinagliptinImpurities
LOD (g/mL)0.01710.015
LOQ (g/mL)0.060.06
Correlation Coefficient>0.999>0.999
% Recovery Range92.92-99.79%92-99%
Precision (% RSD)<1.47%<4.63%

Table 2: Biological Safety Study Findings for this compound

Study AspectFindings
CytotoxicityConfirmed potential toxicity in vitro
Pharmacological ActivityHigh affinity for DPP-4
Clinical RelevanceNo adverse impact on overall treatment efficacy

属性

IUPAC Name

8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXREWYXXSTFRX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668270-11-9
Record name Linagliptin S isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINAGLIPTIN S ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linagliptin Impurity G
Reactant of Route 2
Linagliptin Impurity G
Reactant of Route 3
Reactant of Route 3
Linagliptin Impurity G
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Linagliptin Impurity G
Reactant of Route 5
Reactant of Route 5
Linagliptin Impurity G
Reactant of Route 6
Linagliptin Impurity G

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。